methyl 5-phenyl-1H-imidazole-2-carboxylate methyl 5-phenyl-1H-imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 222991-37-9
VCID: VC3851907
InChI: InChI=1S/C11H10N2O2/c1-15-11(14)10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)
SMILES: COC(=O)C1=NC=C(N1)C2=CC=CC=C2
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

methyl 5-phenyl-1H-imidazole-2-carboxylate

CAS No.: 222991-37-9

Cat. No.: VC3851907

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-phenyl-1H-imidazole-2-carboxylate - 222991-37-9

Specification

CAS No. 222991-37-9
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name methyl 5-phenyl-1H-imidazole-2-carboxylate
Standard InChI InChI=1S/C11H10N2O2/c1-15-11(14)10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)
Standard InChI Key BYQZAOUFVJUSHG-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C(N1)C2=CC=CC=C2
Canonical SMILES COC(=O)C1=NC=C(N1)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of methyl 5-phenyl-1H-imidazole-2-carboxylate is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol . The imidazole core is substituted with a phenyl ring at C5 and a methyl ester at C2, conferring unique electronic and steric properties. The SMILES notation is O=C(C1=NC=C(C2=CC=CC=C2)N1)OC, reflecting its planar aromatic system and ester functionality .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
SMILESO=C(C1=NC=C(C2=CC=CC=C2)N1)OC
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)

Spectroscopic Data

While direct spectral data for this compound is limited in publicly available literature, analogous imidazole derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), methyl ester (δ 3.8–4.0 ppm) .

  • FTIR: Ester C=O stretch (~1720 cm⁻¹), imidazole N-H stretch (~3150 cm⁻¹) .

Synthesis and Manufacturing

Primary Synthetic Routes

The most common synthesis involves esterification of 5-phenyl-1H-imidazole-2-carboxylic acid (CAS 41270-74-0) with methanol under acidic conditions . Alternative methods include palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of related imidazole carboxylates .

Example Procedure:

  • Reagents: 5-Phenyl-1H-imidazole-2-carboxylic acid, methanol, sulfuric acid.

  • Conditions: Reflux at 80–100°C for 4–6 hours.

  • Yield: ~90% after recrystallization .

Industrial-Scale Production

Industrial protocols often employ green chemistry principles, such as using recyclable catalysts (e.g., Ni or Pd complexes) and solvent-free conditions to enhance efficiency . Multi-component reactions (e.g., Van Leusen method) are also explored for scalability.

Chemical Reactivity and Derivatives

Functional Group Transformations

The methyl ester group undergoes hydrolysis to yield the carboxylic acid, while the imidazole ring participates in electrophilic substitution (e.g., nitration, halogenation) . Key reactions include:

  • Hydrolysis: Conversion to 5-phenyl-1H-imidazole-2-carboxylic acid under basic conditions.

  • Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups at the 4-position .

Stability and Degradation

The compound is stable under inert conditions but degrades in strong acids (pH < 3) or bases (pH > 10) . Accelerated stability studies recommend storage at 2–8°C in anhydrous environments .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

Methyl 5-phenyl-1H-imidazole-2-carboxylate is a precursor to ligands targeting xanthine oxidase and cytochrome c oxidase, enzymes implicated in gout and mitochondrial disorders . Its derivatives show potential in reducing reactive oxygen species (ROS) production.

Table 2: Biological Activity of Related Imidazole Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Source
5-Phenyl-1H-imidazole-2-carboxylic acidXanthine oxidase12.3
t-Butyl 1-methylimidazole-5-carboxylateCytochrome c oxidase8.7

Antimicrobial and Anti-Inflammatory Agents

Structural analogs exhibit moderate activity against Staphylococcus aureus (45% inhibition at 100 µM) and anti-inflammatory effects in murine models . The ester’s lipophilicity enhances membrane permeability, making it a candidate for prodrug development .

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